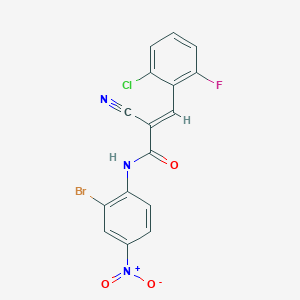

(R)-1-(4-Bromothiophen-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

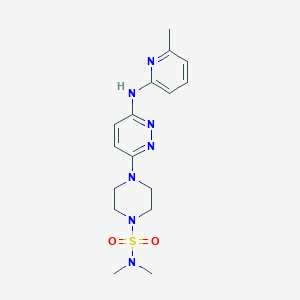

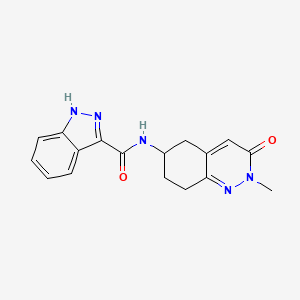

The compound 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol and 2-(4-Bromothiophen-2-yl)ethanol are related to the compound you mentioned. They contain a bromothiophenyl group attached to an ethanol or aminoethanol group .

Molecular Structure Analysis

The molecular structure of these compounds likely involves a bromothiophenyl group attached to an ethanol or aminoethanol group . For a more accurate structure, please refer to a chemical database or a professional chemist.Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis Applications :

- (R)-1-(4-Bromothiophen-2-yl)ethanol has been used in the chemoenzymatic synthesis of furan-based alcohols. For instance, studies have shown that Candida antarctica lipase B can be used for enantioselective acylation of certain alcohols, including those with bromophenyl groups similar to (R)-1-(4-Bromothiophen-2-yl)ethanol (Hara et al., 2013).

Pharmaceutical Intermediate Synthesis :

- This compound is important in the synthesis of pharmaceutical intermediates. For example, the asymmetric reduction of related halogenated compounds has been studied for producing key pharmaceutical intermediates, including enantiomerically pure alcohols (Ni et al., 2012).

Biocatalysis and Green Chemistry :

- Recombinant whole-cell-mediated reduction processes have been developed for the efficient biocatalytic preparation of optically pure compounds, including alcohols similar to (R)-1-(4-Bromothiophen-2-yl)ethanol. Such processes highlight the application of biocatalysis in producing enantiomerically pure compounds (Chen et al., 2019).

Photochemical Applications :

- The compound has been modified for use in studying the photochemical and photophysical properties of certain derivatives. For instance, it was used in the synthesis of phthalocyanine derivatives, which were then analyzed for their photophysical properties (Ramos et al., 2015).

Ethanol Synthesis from Syngas :

- Research has also explored the mechanism of ethanol synthesis from syngas, where Rh-based catalysts were used. This research is relevant to the synthesis of ethanol and its derivatives, potentially including (R)-1-(4-Bromothiophen-2-yl)ethanol (Choi & Liu, 2009).

Asymmetric Synthesis in Drug Development :

- It has been employed in the asymmetric synthesis of chiral intermediates for drugs, demonstrating its significance in the pharmaceutical industry (Hamada et al., 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFBIIZOCHASS-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CS1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromothiophen-2-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)